

Propargyl-PEG14-acid molecular weight and linker length

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Compound of Interest

Compound Name: *Propargyl-PEG14-acid*

Cat. No.: *B1193429*

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An In-depth Technical Guide to Propargyl-PEG14-acid

This technical guide provides detailed information on the properties, applications, and experimental use of **Propargyl-PEG14-acid**, a heterobifunctional linker molecule. It is intended for researchers, scientists, and professionals in the fields of drug development, bioconjugation, and materials science.

Core Properties and Specifications

Propargyl-PEG14-acid is a versatile crosslinking reagent characterized by a polyethylene glycol (PEG) spacer, which enhances solubility and provides flexibility.^[1] One terminus of the molecule features a propargyl group (an alkyne), while the other end is capped with a carboxylic acid. This dual functionality allows for sequential and specific conjugation reactions. The chemical formula for this compound is C₃₂H₆₀O₁₆.^{[2][3]}

The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.^{[2][3]} The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins or antibodies, through the formation of a stable amide bond, typically facilitated by activating agents like EDC or HATU.

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	700.8 g/mol	
Molecular Formula	C32H60O16	
Purity	≥98%	
CAS Number	1421676-62-1	
Storage Condition	-20°C	
Solubility	Water, DMSO, DCM, DMF	

Key Applications

The unique structure of **Propargyl-PEG14-acid** makes it a valuable tool in several advanced scientific applications:

- **Bioconjugation:** It serves as a linker to connect different molecules, such as attaching a small molecule drug to an antibody to create an Antibody-Drug Conjugate (ADC).
- **PROTAC Development:** It is used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
- **Drug Delivery and Development:** The PEG spacer improves the solubility and pharmacokinetic properties of conjugated molecules.
- **Materials Science:** It can be used to functionalize surfaces, nanoparticles, and polymers.

Experimental Protocols and Methodologies

The following protocols are generalized methodologies for using **Propargyl-PEG14-acid** in a two-step bioconjugation procedure. Optimization may be required for specific molecules.

1. Amine Conjugation via Carboxylic Acid Activation

This procedure activates the carboxylic acid group of **Propargyl-PEG14-acid** to react with a primary amine on a target biomolecule (e.g., a protein or antibody).

- Reagents and Buffers:
 - **Propargyl-PEG14-acid**
 - Amine-containing biomolecule
 - Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
 - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
 - NHS (N-hydroxysuccinimide) or Sulfo-NHS
 - Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
 - Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
 - Desalting column
- Procedure:
 - Linker Activation: Dissolve the **Propargyl-PEG14-acid** in the Activation Buffer. Add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.
 - Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
 - Conjugation to Biomolecule: Immediately add the activated linker solution to the amine-containing biomolecule dissolved in the Reaction Buffer. The molar ratio should be optimized for the specific application.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
 - Quenching: Stop the reaction by adding the Quenching Solution.
 - Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis. The resulting product is a propargyl-functionalized biomolecule.

2. Azide Conjugation via Click Chemistry (CuAAC)

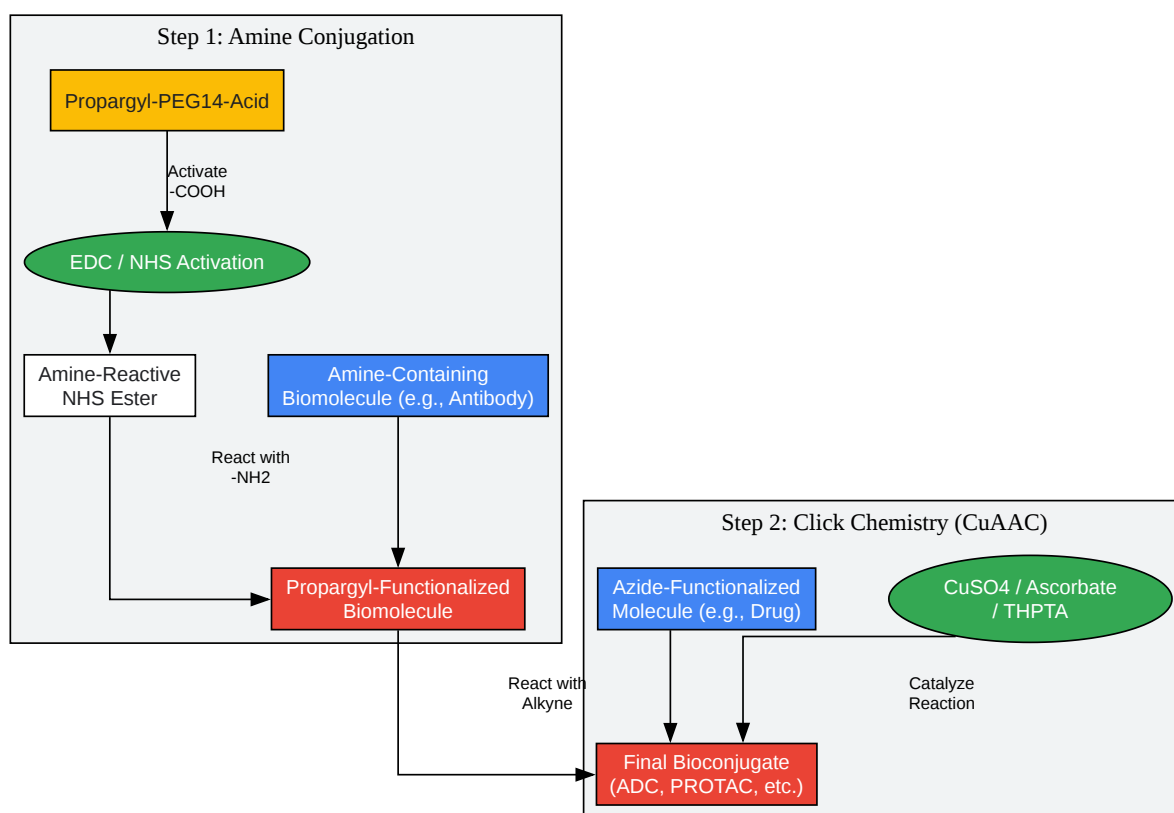
This procedure couples the propargyl-functionalized biomolecule from the previous step with an azide-containing molecule.

- Reagents and Buffers:
 - Propargyl-functionalized biomolecule
 - Azide-functionalized molecule
 - Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
 - Copper(II) Sulfate (CuSO_4)
 - Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)
 - Reducing Agent: Sodium Ascorbate (freshly prepared)
- Procedure:
 - Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).
 - Click Reaction Setup: To the propargyl-functionalized biomolecule in the Reaction Buffer, add the azide-functionalized molecule.
 - In a separate tube, pre-mix the CuSO_4 and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.
 - Add the copper-ligand complex to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
 - Incubate the reaction for 1-4 hours at room temperature, protected from light.
 - Purification: Purify the final bioconjugate product using appropriate chromatography techniques (e.g., size exclusion or affinity chromatography) to remove catalysts and

unreacted molecules.

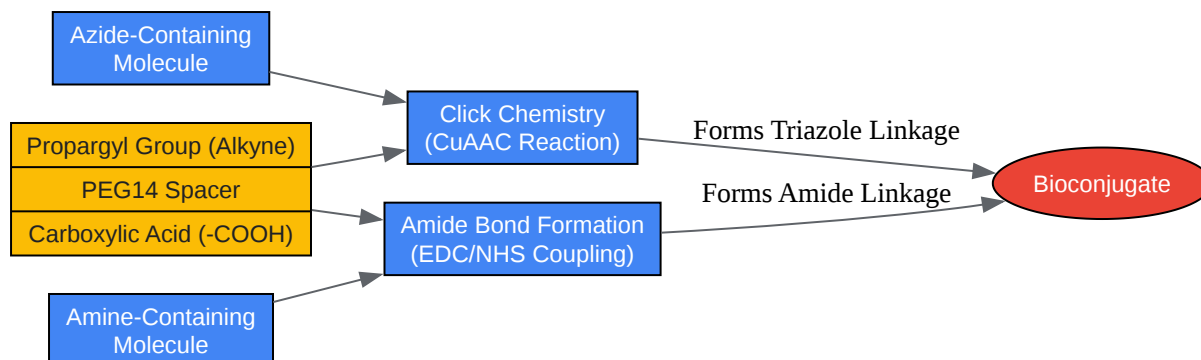
Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of using **Propargyl-PEG14-acid** in a typical bioconjugation workflow.



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Caption: Bioconjugation workflow using **Propargyl-PEG14-acid**.



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Caption: Dual reactivity of the **Propargyl-PEG14-acid** linker.

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References

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